
Gentamicin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin B1, also known as this compound, is a useful research compound. Its molecular formula is C20H40N4O10 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Findings:
- PTC Readthrough Activity: Gentamicin B1 demonstrates significantly higher PTC readthrough activity compared to other major components of gentamicin, which lack this ability. In vitro studies have shown that this compound can induce readthrough at various nonsense codons in cultured cells, including those with mutations in critical genes like TP53, TPP1, DMD, and others .
- In Vivo Efficacy: In mouse xenograft models, this compound has been shown to induce dose-dependent PTC readthrough, confirming its potential as a therapeutic agent for genetic disorders .
Clinical Applications in Genetic Disorders
The ability of this compound to promote PTC readthrough presents opportunities for treating rare genetic diseases characterized by nonsense mutations.
Case Studies:
- Neuronal Ceroid Lipofuscinosis: Treatment with this compound in patient-derived fibroblasts resulted in a significant increase in the production of functional TPP1 protein over time, demonstrating its therapeutic potential .
- Duchenne Muscular Dystrophy: Similar studies showed that this compound could induce the production of full-length dystrophin in fibroblasts from affected patients .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound against various fungal pathogens, including Cryptococcus and Aspergillus species.
Research Insights:
- Synergistic Effects: this compound has shown enhanced antifungal activity when used in combination with amphotericin B against Cryptococcus neoformans. The combination demonstrated a synergistic effect, improving survival rates in infected mice .
- In Vitro and In Vivo Studies: Laboratory experiments indicated that this compound retains significant antifungal activity even under conditions that typically inhibit its effectiveness .
Comparative Efficacy
A comparative analysis of this compound's efficacy relative to other aminoglycosides reveals its unique advantages.
Compound | PTC Readthrough Activity | Antifungal Efficacy | Clinical Application |
---|---|---|---|
This compound | High | Significant | Rare genetic disorders |
Major Gentamicins | Low | Moderate | Common bacterial infections |
G418 | Moderate | Low | Research applications |
Challenges and Future Directions
While the potential applications of this compound are promising, challenges remain regarding its clinical development:
- Variability in Composition: The concentration of this compound in pharmaceutical formulations can vary significantly, which may affect therapeutic outcomes .
- Regulatory Pathways: Developing this compound as a standalone treatment will require extensive preclinical and clinical trials to establish safety and efficacy profiles comparable to those required for new drug candidates .
Propriétés
Formule moléculaire |
C20H40N4O10 |
---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3 |
Clé InChI |
ABCLPPNEPBAKRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |
Synonymes |
gentamicin B gentamicin B sulfate gentamicin B1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.